molecular formula C14H21N3O2 B13688788 Tert-butyl 3-(2-aminopyridin-4-yl)pyrrolidine-1-carboxylate

Tert-butyl 3-(2-aminopyridin-4-yl)pyrrolidine-1-carboxylate

Cat. No.: B13688788
M. Wt: 263.34 g/mol
InChI Key: YBUIXAYOOXBSSJ-UHFFFAOYSA-N
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Description

Tert-butyl 3-(2-aminopyridin-4-yl)pyrrolidine-1-carboxylate: is an organic compound with the molecular formula C14H21N3O2 . It is a derivative of pyrrolidine and pyridine, featuring a tert-butyl ester group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(2-aminopyridin-4-yl)pyrrolidine-1-carboxylate typically involves the following steps :

    Starting Materials: The synthesis begins with 2-aminopyridine and tert-butyl 1-pyrrolidinecarboxylate.

    Reaction Conditions: The reaction is carried out in the presence of a base, such as sodium hydride, and an organic solvent like dimethylformamide (DMF).

    Procedure: The 2-aminopyridine is reacted with tert-butyl 1-pyrrolidinecarboxylate under reflux conditions to form the desired product.

Industrial Production Methods

Industrial production methods for this compound involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(2-aminopyridin-4-yl)pyrrolidine-1-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like alkyl halides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

Tert-butyl 3-(2-aminopyridin-4-yl)pyrrolidine-1-carboxylate has several applications in scientific research :

    Chemistry: Used as an intermediate in organic synthesis.

    Biology: Investigated for its potential biological activities, including enzyme inhibition.

    Medicine: Explored for its potential therapeutic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl 3-(2-aminopyridin-4-yl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets . The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 3-(2-aminopyridin-4-yl)pyrrolidine-1-carboxylate is unique due to its specific substitution pattern on the pyridine and pyrrolidine rings. This structural uniqueness imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

Molecular Formula

C14H21N3O2

Molecular Weight

263.34 g/mol

IUPAC Name

tert-butyl 3-(2-aminopyridin-4-yl)pyrrolidine-1-carboxylate

InChI

InChI=1S/C14H21N3O2/c1-14(2,3)19-13(18)17-7-5-11(9-17)10-4-6-16-12(15)8-10/h4,6,8,11H,5,7,9H2,1-3H3,(H2,15,16)

InChI Key

YBUIXAYOOXBSSJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)C2=CC(=NC=C2)N

Origin of Product

United States

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